Chemical structure and properties of 3-Ethylthiophene-2-sulfonamide
Chemical structure and properties of 3-Ethylthiophene-2-sulfonamide
An In-depth Technical Guide to 3-Ethylthiophene-2-sulfonamide: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Ethylthiophene-2-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While direct experimental data on this specific molecule is not extensively available in public literature, this document extrapolates its chemical structure, predicts its physicochemical properties, and outlines plausible synthetic routes based on established organic chemistry principles and data from closely related analogues. Furthermore, we delve into the potential biological activities and therapeutic applications of this compound, drawing parallels with other thiophene-2-sulfonamide derivatives that have demonstrated notable pharmacological profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel thiophene-based scaffolds.
Introduction to the Thiophene-2-sulfonamide Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and its ability to act as a bioisostere for other aromatic systems, thereby enhancing interactions with diverse biological targets.[1] Thiophene-containing compounds have been successfully developed into a wide range of FDA-approved drugs with applications including anti-inflammatory, antimicrobial, and anticancer therapies.[1]
The incorporation of a sulfonamide group at the 2-position of the thiophene ring gives rise to the thiophene-2-sulfonamide core, a scaffold that has been extensively explored for various therapeutic purposes. Sulfonamides are a well-established class of functional groups in drug discovery, known for their ability to form key hydrogen bonding interactions with biological targets.[2] Derivatives of thiophene-2-sulfonamide have shown promise as carbonic anhydrase inhibitors, α-glucosidase inhibitors, and antimicrobial agents.[3][4][5]
This guide focuses specifically on the 3-ethyl substituted analogue, 3-Ethylthiophene-2-sulfonamide, to provide a detailed theoretical framework for its study and potential development.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Ethylthiophene-2-sulfonamide consists of a central thiophene ring with an ethyl group at the 3-position and a sulfonamide group at the 2-position.
Molecular Formula: C₆H₉NO₂S₂
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Ethylthiophene-2-sulfonamide. These values are estimated based on the properties of structurally related compounds such as 3-ethylthiophene[6][7][8], 2-thiophenesulfonamide[9], and 3-acetylthiophene-2-sulfonamide[10].
| Property | Predicted Value | Reference Compounds |
| Molecular Weight | 191.27 g/mol | Calculated |
| Boiling Point | > 200 °C (decomposes) | Extrapolated from related sulfonamides |
| Melting Point | 120-130 °C | Based on similar substituted thiophenes |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | General solubility of sulfonamides |
| logP (o/w) | ~1.5 - 2.5 | Estimated based on substituent effects |
| pKa (sulfonamide N-H) | ~9 - 10 | Typical pKa for sulfonamides |
Proposed Synthesis of 3-Ethylthiophene-2-sulfonamide
A plausible synthetic route to 3-Ethylthiophene-2-sulfonamide can be designed based on established methodologies for the functionalization of thiophene rings and the formation of sulfonamides.[11][12] A potential multi-step synthesis is outlined below.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of 3-Ethylthiophene
This can be achieved via a Grignard reaction starting from 3-bromothiophene and an ethylating agent.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings. Activate the magnesium with a small crystal of iodine.
-
Slowly add a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) to initiate the formation of 3-thienylmagnesium bromide.
-
Alkylation: To the freshly prepared Grignard reagent, add diethyl sulfate or ethyl bromide dropwise at a controlled temperature (e.g., 0 °C).
-
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation or column chromatography to yield 3-ethylthiophene.
Step 2: Sulfonylation of 3-Ethylthiophene
Direct sulfonation followed by conversion to the sulfonyl chloride and then to the sulfonamide is a viable route.
-
Chlorosulfonylation: React 3-ethylthiophene with an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
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Work-up: Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the 3-ethylthiophene-2-sulfonyl chloride.
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Filter the crude sulfonyl chloride and wash with cold water.
Step 3: Amination to form 3-Ethylthiophene-2-sulfonamide
-
Ammonolysis: Add the crude 3-ethylthiophene-2-sulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution.
-
Stir the mixture until the reaction is complete (as monitored by TLC).
-
Purification: The resulting solid, 3-Ethylthiophene-2-sulfonamide, can be collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Caption: Proposed synthetic pathway for 3-Ethylthiophene-2-sulfonamide.
Potential Biological Activities and Therapeutic Applications
Thiophene sulfonamide derivatives have demonstrated a wide array of biological activities, suggesting that 3-Ethylthiophene-2-sulfonamide could be a valuable lead compound in drug discovery.
Anticancer Activity
Derivatives of 3-phenylthiophene-2-sulfonamide have been identified as inhibitors of antiapoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2.[13][14] These proteins are often overexpressed in cancer cells, contributing to resistance to chemotherapy. By inhibiting these proteins, such compounds can induce apoptosis in tumor cells.[13] The ethyl group at the 3-position of our target molecule could potentially modulate the binding affinity and selectivity for these protein targets.
Caption: Proposed mechanism of anticancer activity via Bcl-2/Mcl-1 inhibition.
Antimicrobial and Antibacterial Activity
Thiophene derivatives are known to possess antimicrobial properties.[15] Thiophene-benzenesulfonamide derivatives have shown potent activity against drug-resistant tuberculosis.[16] Furthermore, novel thiophene derivatives have demonstrated activity against drug-resistant Gram-negative bacteria.[15] The combination of the thiophene ring and the sulfonamide group in 3-Ethylthiophene-2-sulfonamide makes it a candidate for investigation as a novel antimicrobial agent.
Enzyme Inhibition
Substituted thiophene-2-sulfonamides are known to be effective carbonic anhydrase inhibitors, which are useful in the treatment of glaucoma.[3] Additionally, furan and thiophene sulfonamide derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential application in the management of diabetes.[4][17]
Safety and Handling
As with any novel chemical compound, 3-Ethylthiophene-2-sulfonamide should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A detailed toxicological profile would need to be established through preclinical studies.
Conclusion and Future Directions
While 3-Ethylthiophene-2-sulfonamide is not a widely characterized compound, its structural features suggest it holds significant potential as a scaffold for the development of new therapeutic agents. Based on the activities of related thiophene-2-sulfonamide derivatives, this molecule warrants further investigation, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Future research should focus on the successful synthesis and purification of 3-Ethylthiophene-2-sulfonamide, followed by a thorough in vitro and in vivo evaluation of its biological activities and toxicological profile.
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